molecular formula C12H22O B8570389 2-(trans-4-Propylcyclohexyl)oxetane

2-(trans-4-Propylcyclohexyl)oxetane

Cat. No.: B8570389
M. Wt: 182.30 g/mol
InChI Key: WGFGUJMDTAVDBA-UHFFFAOYSA-N
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Description

2-(trans-4-Propylcyclohexyl)oxetane is a bicyclic ether featuring a four-membered oxetane ring fused to a trans-4-propylcyclohexyl substituent. This compound belongs to a class of oxetane derivatives valued in medicinal chemistry for their ability to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-(4-propylcyclohexyl)oxetane

InChI

InChI=1S/C12H22O/c1-2-3-10-4-6-11(7-5-10)12-8-9-13-12/h10-12H,2-9H2,1H3

InChI Key

WGFGUJMDTAVDBA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCO2

Origin of Product

United States

Scientific Research Applications

Drug Discovery

Recent studies highlight the potential of oxetanes, including 2-(trans-4-Propylcyclohexyl)oxetane, in drug discovery campaigns. The incorporation of oxetane moieties into drug candidates has shown significant advantages:

  • Improved Pharmacokinetics : The oxetane ring can enhance solubility and permeability, which are critical for effective drug delivery. For instance, the introduction of the oxetane group in ziresovir improved its pharmacokinetic profile significantly, reducing tissue accumulation and toxicity risks .
  • Increased Potency : In some cases, oxetanes have been shown to increase the binding affinity of compounds to their targets. The stereochemistry of the oxetane can also play a crucial role in enhancing biological activity .
Drug Candidate Application Phase Notable Findings
CrenolanibCancer treatmentPhase IIIEffective against acute myeloid leukemia
FenebrutinibMultiple sclerosisPhase IIIImproved efficacy with oxetane addition
ZiresovirRespiratory syncytial virusPhase IIIEnhanced solubility and reduced toxicity
LanraplenibLupus nephropathyPhase IIPromising results in early trials

Materials Science

In materials science, this compound is being explored for its potential as a monomer in polymer synthesis:

  • Polymerization Reactions : The compound can undergo ring-opening polymerization to form high-performance polymers with desirable mechanical properties. Such polymers are useful in coatings, adhesives, and sealants due to their excellent thermal stability and chemical resistance.
  • Thermal Properties : Polymers derived from this compound exhibit favorable thermal properties, making them suitable for applications in high-temperature environments.

Clinical Trials Involving Oxetanes

A notable case study involves the clinical evaluation of fenebrutinib, which incorporates an oxetane moiety. This compound demonstrated significant efficacy in patients with multiple sclerosis during phase III trials, highlighting the therapeutic potential of oxetanes in neurological disorders .

Polymer Development

Research conducted on the polymerization of this compound revealed that polymers synthesized from this compound exhibited enhanced flexibility and durability compared to traditional polyethers. These properties make them ideal candidates for use in automotive and aerospace industries where material performance under stress is critical.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxetane derivatives are studied extensively for their unique three-dimensional architectures and polarity. Below, we compare 2-(trans-4-Propylcyclohexyl)oxetane with three classes of structurally related oxetanes: 2-sulfonyl-oxetanes , 2,2-disubstituted oxetanes , and 3,3-diaryloxetanes .

Table 1: Comparative Analysis of Oxetane Derivatives

Compound Class Key Substituents/Features Synthesis Strategy Physicochemical Properties (elog D/pH 7.4) Applications/Advantages References
This compound trans-4-propylcyclohexyl group Likely intramolecular C–C cyclization (inferred from analogs) Estimated elog D: ~3.8 (bulkier alkyl group increases lipophilicity vs. polar oxetane) Combines rigidity (cyclohexyl) with polarity (oxetane); potential for CNS-targeting drugs
2-Sulfonyl-oxetanes Aryl-sulfonyl groups Intramolecular C–C bond formation Average elog D: ~3.4 Non-planar, polar fragments for fragment-based drug discovery; functionalizable via organometallic intermediates
2,2-Disubstituted oxetanes Diverse functional groups (e.g., alkyl, aryl) O–H insertion and C–C cyclization Not explicitly reported, but likely moderate (polarity balanced by substituents) Access to "new chemical space"; enantioselective synthesis potential
3,3-Diaryloxetanes Diaryl groups Not specified Range: 1.7–5.1 (average: 3.4) Bioisosteres for gem-dimethyl/methylene; reduce lipophilicity by ~0.81 units vs. non-oxetane analogs

Key Findings

Lipophilicity Modulation: The oxetane ring in this compound likely reduces lipophilicity compared to analogous cyclohexyl-methylene or cyclobutyl derivatives. For example, 3,3-diaryloxetanes exhibit a 0.81-unit decrease in elog D compared to methylene analogs, attributable to the oxetane’s polarity . The propylcyclohexyl group may partially offset this polarity, resulting in a higher elog D (~3.8) than simpler oxetanes (e.g., 3,3-diaryloxetanes with elog D ~3.4) but lower than non-oxetane analogs.

Synthetic Strategies: The compound’s synthesis may mirror methods for 2-sulfonyl-oxetanes, which utilize intramolecular C–C cyclization to form the oxetane ring . Functionalization of the cyclohexyl or oxetane moieties could employ strategies from 2,2-disubstituted oxetanes, such as O–H insertion or organometallic coupling .

flexible alkyl chains. This contrasts with 2-sulfonyl-oxetanes, where aryl-sulfonyl groups enhance solubility but may introduce planarity . Compared to 3,3-diaryloxetanes, the cyclohexyl substituent offers a hydrophobic "anchor," balancing the oxetane’s polarity for improved membrane permeability.

Drug Discovery Potential: While 2-sulfonyl-oxetanes are prioritized as fragments for screening , this compound’s hybrid structure may serve as a lead compound, particularly in central nervous system (CNS) drug design, where moderate lipophilicity (elog D ~3–4) is optimal.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(trans-4-Propylcyclohexyl)oxetane, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with cyclohexane precursors (e.g., trans-4-propylcyclohexanecarboxylic acid derivatives) and employ oxetane ring-forming reactions such as nucleophilic substitution or photochemical cyclization. Optimize catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients using design-of-experiment (DoE) frameworks. Monitor purity via GC (>95% threshold) and adjust stoichiometry iteratively . For handling reactive intermediates, use inert atmospheres and fume hoods to minimize degradation .

Q. What characterization techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodology : Combine gas chromatography (GC, >95% purity validation) with 1^1H/13^13C NMR for stereochemical confirmation of the trans-4-propylcyclohexyl moiety. Infrared spectroscopy (IR) can verify oxetane ring vibrations (C-O-C at ~980 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching. For lab training, refer to systematic protocols for organic compound identification .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

  • Methodology : Store in airtight, amber glass containers under nitrogen at 2–8°C to prevent oxidation. Avoid prolonged exposure to light or humidity, as cyclohexyl derivatives are prone to conformational changes. Use desiccants and monitor degradation via periodic GC analysis. Safety protocols mandate PPE (gloves, goggles) and emergency showers in case of spills .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity or physicochemical properties of this compound in different solvent systems?

  • Methodology : Conduct controlled solubility studies in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to assess conformational stability. Use dynamic light scattering (DLS) to detect aggregation. For reactivity discrepancies, isolate intermediates via flash chromatography and analyze using 1^1H NMR kinetics. Compare results with computational solubility parameters (Hansen solubility spheres) to identify solvent-induced effects .

Q. What experimental strategies are recommended for studying the degradation pathways of this compound under varying environmental conditions?

  • Methodology : Perform accelerated aging tests at elevated temperatures (40–60°C) and variable humidity (20–80% RH). Analyze degradation products via LC-MS/MS and assign structures using fragmentation patterns. Mechanistic insights can be gained by introducing radical scavengers (e.g., BHT) to isolate oxidation pathways. Correlate findings with Arrhenius modeling to predict shelf-life .

Q. What computational modeling approaches are suitable for predicting the conformational behavior of this compound in solution?

  • Methodology : Employ density functional theory (DFT) to calculate energy minima for trans/cis cyclohexyl conformers. Validate with molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) to assess torsional flexibility. Compare computational results with experimental NMR coupling constants (JtransJ_{trans} vs. JcisJ_{cis}). For training, use academic resources on unifying chemical principles and hypothesis testing .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (equipment, batch, and operator).
  • Step 2 : Apply statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers.
  • Step 3 : Cross-examine synthetic pathways (e.g., byproduct profiles in GC) and characterization methods (e.g., NMR integration errors).
  • Step 4 : Consult structural analogs (e.g., 4-heptylcyclohexyl derivatives) for benchmarking .

Safety and Compliance

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and full-face shields during synthesis .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow for volatile intermediates .
  • Waste Disposal : Neutralize acidic/byproduct residues before incineration, adhering to local regulations .

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